![molecular formula C17H19F3N4O B2757917 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2200650-58-2](/img/structure/B2757917.png)
4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a synthetic compound with a complex structure that features a trifluoromethyl group and a pyrimidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine typically involves multiple steps. It starts with the formation of the pyrimidine ring, which is achieved through a series of condensation reactions. The next steps include the introduction of the trifluoromethyl group and the piperidine moiety. Precise control of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure the successful synthesis of this complex molecule.
Industrial Production Methods: For large-scale production, an optimized synthetic route is employed to enhance yield and purity. This often involves automated synthesis techniques and the use of high-throughput screening methods to streamline the production process. The choice of catalysts and reagents can significantly impact the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, providing access to a range of analogs.
Common Reagents and Conditions: The typical reagents used for these reactions include strong acids and bases, as well as specialized catalysts to facilitate specific transformations. Solvent choices range from polar aprotic solvents like dimethyl sulfoxide (DMSO) to non-polar solvents like hexane, depending on the reaction requirements.
Major Products Formed: The products of these reactions vary widely depending on the specific transformation. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine finds applications across multiple domains:
Chemistry: As a building block for designing new molecules and materials with enhanced properties.
Biology: Inhibits or modulates biological pathways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Used in the development of advanced materials, such as polymers with specialized characteristics.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets, often enzymes or receptors. This interaction can lead to modulation of biochemical pathways, altering cellular functions. The presence of the trifluoromethyl group enhances the compound's ability to penetrate cell membranes and bind to its targets with high affinity.
Comparison with Similar Compounds
Comparing 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine with similar compounds highlights its unique properties:
Similar Compounds: Other pyrimidine derivatives, such as those with different substituents at the 4-position or variations in the piperidine ring.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of functional groups confer distinct chemical and biological properties, making it particularly effective in certain applications.
That wraps up our deep dive into this fascinating compound! Anything else you want to explore?
Properties
IUPAC Name |
4-methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-5-8-21-16(22-12)24-9-6-13(7-10-24)11-25-15-4-2-3-14(23-15)17(18,19)20/h2-5,8,13H,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHCKJPOUFTAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
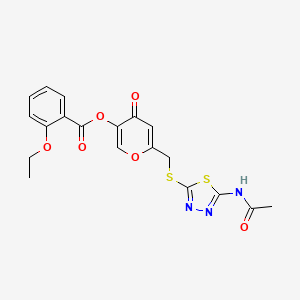
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2757836.png)
![3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2757838.png)
![(2E)-4-(dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide](/img/structure/B2757839.png)

![1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2757842.png)
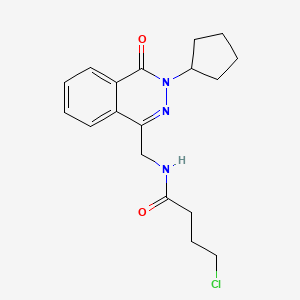

![tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2757846.png)
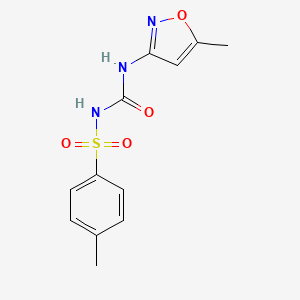
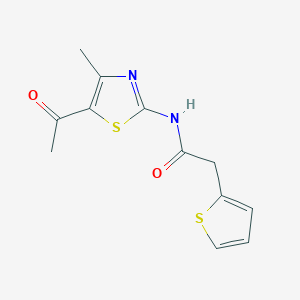
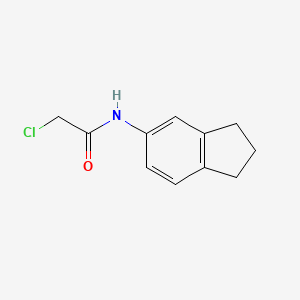
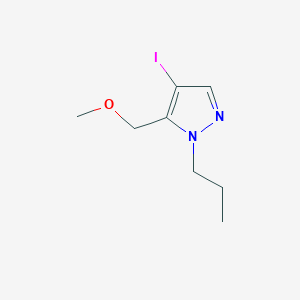
![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)
